Liquiritin

概要

説明

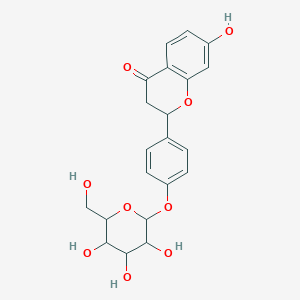

リクイルチンは、フラバノンであるリクイルチゲニンの4'-O-グルコシドであり、抗酸化、抗炎症、神経保護効果などの様々な薬理作用で知られています .

製法

合成経路と反応条件

リクイルチンは、リクイルチゲニンのグリコシル化によって合成できます。このプロセスは、特定の反応条件下で、グリコシルドナーと触媒を使用します。 一般的な方法の1つは、グリコシルドナーとしてグリコシルトリクロロアセチミデートと、ルイス酸触媒を使用する方法です .

工業的生産方法

工業的には、リクイルチンは、高速逆流クロマトグラフィー(HSCCC)を使用して、甘草の根から抽出されることが多いです。 抽出プロセスでは、通常、溶媒としてエタノールを使用し、その後、酢酸エチル、メタノール、水からなる2相溶媒系を使用して精製します . この方法により、高い純度と回収率でリクイルチンを効率的に分離および精製することができます .

化学反応解析

反応の種類

リクイルチンは、以下のような様々な化学反応を起こします。

酸化: リクイルチンは、酸化されてリクイルチゲニンを形成することができます.

還元: リクイルチンの還元により、ジヒドロリクイルチンが生成される可能性があります.

加水分解: リクイルチンの加水分解は、グリコシド結合の切断をもたらし、リクイルチゲニンとグルコースが生成されます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります.

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます.

加水分解: 加水分解には、通常、酸性条件または酵素条件が使用されます.

メチル化: ヨウ化メチルと硫酸ジメチルは、一般的なメチル化剤です.

アセチル化: 無水酢酸とピリジンは、アセチル化反応に一般的に使用されます.

主な生成物

酸化: リクイルチゲニン.

還元: ジヒドロリクイルチン.

加水分解: リクイルチゲニンとグルコース.

メチル化: メチル化リクイルチン誘導体.

アセチル化: アセチル化リクイルチン誘導体.

科学研究への応用

リクイルチンは、以下の様な幅広い科学研究に応用されています。

準備方法

Synthetic Routes and Reaction Conditions

Liquiritin can be synthesized through the glycosylation of liquiritigenin. The process involves the use of glycosyl donors and catalysts under specific reaction conditions. One common method involves the use of glycosyl trichloroacetimidate as the glycosyl donor and a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, this compound is often extracted from the root of Glycyrrhiza uralensis using high-speed countercurrent chromatography (HSCCC). The extraction process typically involves the use of ethanol as a solvent, followed by purification using a two-phase solvent system of ethyl acetate, methanol, and water . This method allows for the efficient isolation and purification of this compound with high purity and recovery rates .

化学反応の分析

Types of Reactions

Liquiritin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form liquiritigenin.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Hydrolysis: Hydrolysis of this compound results in the cleavage of the glycosidic bond, yielding liquiritigenin and glucose.

Methylation: Methylation of this compound can produce methylated derivatives.

Acetylation: Acetylation of this compound can lead to the formation of acetylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Hydrolysis: Acidic or enzymatic conditions are typically employed for hydrolysis.

Methylation: Methyl iodide and dimethyl sulfate are common methylating agents.

Acetylation: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products

Oxidation: Liquiritigenin.

Reduction: Dihydrothis compound.

Hydrolysis: Liquiritigenin and glucose.

Methylation: Methylated this compound derivatives.

Acetylation: Acetylated this compound derivatives.

科学的研究の応用

Anti-Inflammatory Properties

Liquiritin has been extensively studied for its anti-inflammatory effects, particularly in conditions such as osteoporosis and psoriasis.

Osteoporosis

Recent studies indicate that this compound can inhibit osteoclast formation and bone resorption induced by receptor activator of nuclear factor kappa-Β ligand (RANKL). It achieves this by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) activation, which are critical in osteoclast differentiation and activity. This suggests a potential role for this compound in treating osteoporosis by curbing excessive bone resorption .

Psoriasis

In the context of psoriasis, this compound has shown promise in reducing inflammation and skin lesions. Experimental models demonstrated that this compound inhibited the progression of psoriasis both in vitro and in vivo by modulating cytokine production and immune cell interactions .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are particularly relevant in ischemic conditions. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells subjected to ischemia/reperfusion injury. For instance, this compound treatment significantly reduced infarct volumes and improved the expression of anti-apoptotic proteins in animal models of stroke . Additionally, it has been shown to protect against oxygen-glucose deprivation-induced damage by enhancing cell viability and reducing oxidative stress through activation of specific signaling pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines while inhibiting cell proliferation. For example, this compound apioside has demonstrated cytotoxicity against human cancer cell lines such as HSC-2 and HSC-3 . These findings suggest that this compound may serve as a complementary therapeutic agent in cancer treatment.

Dermatological Applications

The skin-brightening properties of this compound have made it a subject of interest in dermatology. It has been shown to enhance skin health by reducing oxidative stress and inflammation, which are often implicated in skin disorders . Furthermore, the application of this compound has been associated with increased production of phenolic compounds and defense-related enzymes in treated plants, indicating its potential use in enhancing plant resilience as well .

Other Therapeutic Applications

This compound's pharmacological profile extends to various other applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help combat oxidative stress-related diseases.

- Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage induced by toxins and oxidative stress .

- Antitussive Effects : Traditionally used in Chinese medicine, this compound is recognized for its ability to alleviate coughs .

Summary Table of this compound Applications

作用機序

リクイルチンは、様々な分子標的と経路を介してその効果を発揮します。

抗酸化作用: リクイルチンは、Keap1/Nrf2抗酸化経路を活性化し、活性酸素種の生成を抑制し、細胞を酸化ストレスから保護します.

抗炎症作用: p38ミトゲン活性化プロテインキナーゼ(MAPK)/核因子κB(NF-κB)シグナル伝達経路を阻害し、炎症を抑制します.

神経保護作用: リクイルチンは、細胞生存率を向上させ、アポトーシスを抑制することで、虚血/再灌流障害による神経細胞を保護します.

類似化合物の比較

リクイルチンは、その独特なグリコシド構造により、フラボノイドの中でも独特な存在です。類似化合物には以下のようなものがあります。

リクイルチゲニン: リクイルチンのアグリコン型で、エストロゲン様作用と抗炎症作用で知られています.

イソリクイルチン: 同様の薬理作用を持つカルコン誘導体.

グリチルリチン酸: 抗ウイルス作用と抗炎症作用を持つ、甘草のもう一つの主要な生物活性化合物.

リクイルチンは、アグリコン型であるリクイルチゲニンと比べて、水溶性と生体利用率が高いため、他の化合物と比べて優れています .

類似化合物との比較

Liquiritin is unique among flavonoids due to its specific glycosidic structure. Similar compounds include:

Liquiritigenin: The aglycone form of this compound, known for its estrogenic and anti-inflammatory properties.

Isothis compound: A chalcone derivative with similar pharmacological activities.

Glycyrrhizic Acid: Another major bioactive compound in licorice with antiviral and anti-inflammatory effects.

This compound stands out due to its higher solubility and bioavailability compared to its aglycone form, liquiritigenin .

生物活性

Liquiritin, a flavonoid derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of this compound, focusing on its neuroprotective, antidepressant, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Pharmacokinetics

This compound is a flavanone glycoside, primarily known for its role as an active component in traditional Chinese medicine. Its chemical structure facilitates various interactions within biological systems, leading to multiple pharmacological effects. Recent studies have characterized the metabolic profile of this compound, identifying 76 metabolites in rats, which include phase I and phase II metabolites such as oxidation and glucuronidation products. Understanding these metabolic pathways is crucial for elucidating this compound's mechanisms of action and therapeutic potential .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties attributed to its antioxidant capabilities. A study demonstrated that this compound enhances cell survival by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme involved in protecting against oxidative stress. In vitro experiments revealed that this compound could ameliorate cytotoxicity induced by menadione sodium bisulfate in a dose-dependent manner .

Table 1: Neuroprotective Mechanisms of this compound

Antidepressant Activity

Research has shown that this compound possesses antidepressant effects, particularly in models of chronic unpredictable mild stress (CUMS). In various animal studies, administration of this compound significantly improved behavioral outcomes such as increased sucrose consumption and reduced immobility time in forced swimming tests. The compound appears to modulate neurotransmitter levels, including serotonin (5-HT) and norepinephrine (NE), thereby alleviating depressive symptoms .

Table 2: Effects of this compound on Depression Models

| Study | Dosage | Key Findings |

|---|---|---|

| Guo et al. | 40 mg/kg | Increased sucrose consumption and body weight |

| Zhao et al. | 10-40 mg/kg | Reduced immobility time in TST and FST |

| Liu et al. | 20 mg/kg | Enhanced memory performance in EPM |

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to reduce inflammation by inhibiting the MAPK and TLR4/MyD88 pathways, leading to decreased tissue damage in models of coronary heart disease . Additionally, this compound has demonstrated efficacy in alleviating pain associated with bone cancer by targeting the CXCL1/CXCR2 signaling pathway .

Table 3: Anti-inflammatory Mechanisms of this compound

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Reduced inflammation and tissue damage | |

| CXCL1/CXCR2 Pathway | Alleviated mechanical allodynia | |

| NF-κB Activation | Diminished inflammatory response |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation. This compound has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (CT-26) and liver cancer (HepG2). Its mechanism involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Table 4: Anticancer Effects of this compound

特性

IUPAC Name |

7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKZLAVQYISIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-15-5 | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Liquiritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。